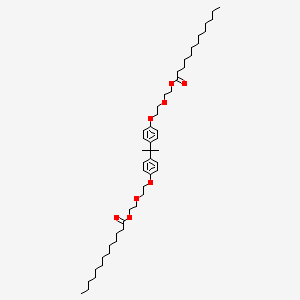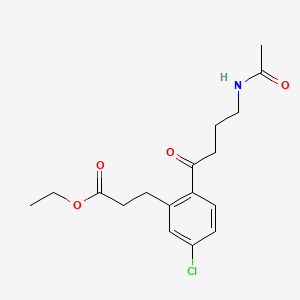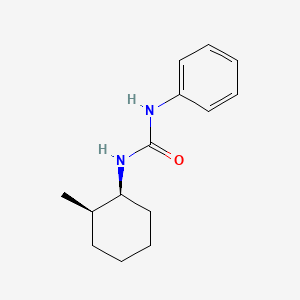
Siduron, cis-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Siduron, cis- is a selective pre-emergence herbicide primarily used to control grass weeds such as Digitaria species. It is known for its low aqueous solubility and volatility, making it moderately mobile with a high potential to leach into groundwater. Siduron is persistent in both soil and water systems and has relatively low mammalian toxicity. It is classified as an irritant and is moderately toxic to fish, algae, and honeybees .
Métodos De Preparación
Siduron, cis- can be synthesized through various synthetic routes. One common method involves the reaction of cyclohexylamine with phenyl isocyanate to form the corresponding urea derivative. This reaction typically occurs under mild conditions, with the use of solvents such as dichloromethane or toluene. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired cis-isomer of Siduron .
Industrial production methods for Siduron, cis- involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional steps such as solvent recovery and recycling to minimize waste and reduce production costs .
Análisis De Reacciones Químicas
Siduron, cis- undergoes various chemical reactions, including:
Oxidation: Siduron can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation products typically include the corresponding urea derivatives with oxidized functional groups.
Reduction: Reduction of Siduron can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride. The major products formed are the corresponding amines.
Substitution: Siduron can undergo substitution reactions with nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, toluene, and ethanol, as well as catalysts such as palladium or platinum complexes .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
Siduron, cis- exerts its herbicidal effects by inhibiting the growth of grass weeds. It interferes with the synthesis of essential proteins and enzymes required for cell division and growth. The molecular targets of Siduron include key enzymes involved in the biosynthesis of amino acids and nucleotides. By disrupting these pathways, Siduron effectively prevents the germination and growth of grass weeds .
Comparación Con Compuestos Similares
Siduron, cis- can be compared with other similar herbicides such as:
Diuron: Another urea-based herbicide used for controlling a wide range of weeds. Unlike Siduron, Diuron is used in both agricultural and non-agricultural settings.
Linuron: Similar to Siduron, Linuron is used as a pre-emergence herbicide but has a broader spectrum of activity against both grass and broadleaf weeds.
Chlorotoluron: A selective herbicide used to control grass and broadleaf weeds in cereal crops.
Siduron, cis- is unique in its specific use for controlling grass weeds in non-agricultural settings and its relatively low toxicity to non-target organisms .
Propiedades
Número CAS |
19123-57-0 |
|---|---|
Fórmula molecular |
C14H20N2O |
Peso molecular |
232.32 g/mol |
Nombre IUPAC |
1-[(1S,2R)-2-methylcyclohexyl]-3-phenylurea |
InChI |
InChI=1S/C14H20N2O/c1-11-7-5-6-10-13(11)16-14(17)15-12-8-3-2-4-9-12/h2-4,8-9,11,13H,5-7,10H2,1H3,(H2,15,16,17)/t11-,13+/m1/s1 |
Clave InChI |
JXVIIQLNUPXOII-YPMHNXCESA-N |
SMILES isomérico |
C[C@@H]1CCCC[C@@H]1NC(=O)NC2=CC=CC=C2 |
SMILES canónico |
CC1CCCCC1NC(=O)NC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


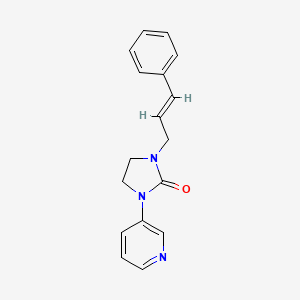

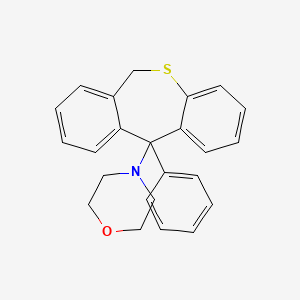
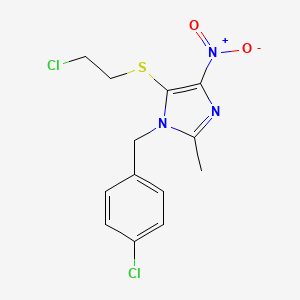
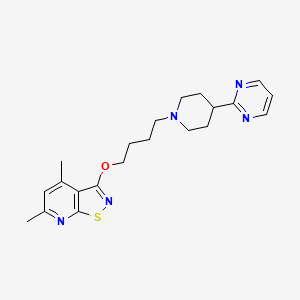

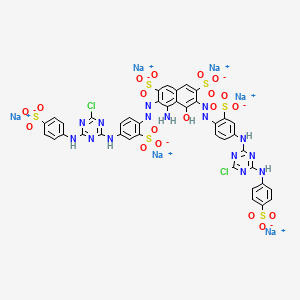


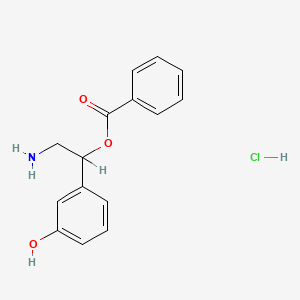
![(2S)-N-[(2R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[1-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B15190666.png)
